molecular formula C8H8FIO B6305858 4-Ethoxy-1-fluoro-2-iodobenzene CAS No. 1934682-91-3

4-Ethoxy-1-fluoro-2-iodobenzene

Cat. No. B6305858
CAS RN: 1934682-91-3
M. Wt: 266.05 g/mol
InChI Key: QRPGINDFCWORIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1-fluoro-2-iodobenzene is a chemical compound with the molecular formula C8H8FIO. It has a molecular weight of 266.05 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific reactions involving this compound are not available, similar compounds like 1-fluoro-2-iodobenzene are used in various transition metal-mediated C-C and C-N cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 266.05 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

4-Ethoxy-1-fluoro-2-iodobenzene has a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. Additionally, this compound has been studied for its potential role in the synthesis of optically active compounds, which can be used in the production of chiral drugs. Additionally, this compound has been used in the synthesis of heterocyclic compounds, which are important in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-fluoro-2-iodobenzene is not fully understood. However, it is believed that the reaction of 4-ethoxybenzene with 1-fluoro-2-iodobromomethane involves an electrophilic aromatic substitution reaction, in which the 4-ethoxybenzene acts as the electrophile and the 1-fluoro-2-iodobromomethane acts as the nucleophile. This reaction results in the formation of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have some antifungal and antibacterial properties, as well as some anti-inflammatory effects. Additionally, this compound has been studied for its potential role in the synthesis of optically active compounds, which could have applications in the development of new drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Ethoxy-1-fluoro-2-iodobenzene in lab experiments is its relatively low cost and availability. Additionally, this compound has a relatively low toxicity and is not flammable. However, there are some limitations to its use. This compound is a volatile liquid, and therefore must be handled with care. Additionally, the reaction of this compound with other compounds can produce toxic byproducts, and therefore must be carefully monitored.

Future Directions

There are a number of potential future directions for the use of 4-Ethoxy-1-fluoro-2-iodobenzene. It could be used as a starting material in the synthesis of other compounds, such as optically active compounds, heterocyclic compounds, and pharmaceuticals. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound. Finally, this compound could be studied for its potential role in the synthesis of new drugs and other compounds.

Synthesis Methods

4-Ethoxy-1-fluoro-2-iodobenzene can be synthesized through a number of methods, including the Friedel-Crafts alkylation of 4-ethoxybenzene with 1-fluoro-2-iodobromomethane. This method involves the reaction of the 4-ethoxybenzene with 1-fluoro-2-iodobromomethane in the presence of an acid catalyst, such as aluminum chloride. An alternative method involves the reaction of 4-ethoxybenzene with 1-fluoro-2-iodoethane in the presence of a base catalyst, such as potassium hydroxide.

Safety and Hazards

The safety data sheet for a similar compound, 1-fluoro-2-iodobenzene, indicates that it is considered hazardous. It is a combustible liquid and may cause skin and eye irritation, and may also cause respiratory irritation .

properties

IUPAC Name

4-ethoxy-1-fluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPGINDFCWORIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.